N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Dihydropyridazinone Ring: This involves the reaction of hydrazine with a suitable diketone to form the dihydropyridazinone core.
Coupling Reactions: The benzodioxole and dihydropyridazinone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the dihydropyridazinone ring, potentially converting it to a dihydropyridazine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the dihydropyridazinone ring.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins. It may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with DNA, while the dihydropyridazinone ring may inhibit key signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN3O4 |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-4-2-15(3-5-16)17-6-8-21(27)25(24-17)10-9-20(26)23-12-14-1-7-18-19(11-14)29-13-28-18/h1-8,11H,9-10,12-13H2,(H,23,26) |
InChI Key |
YVZXWGBWGXDEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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